7-methyl-7H-purine

Übersicht

Beschreibung

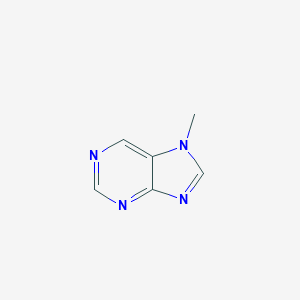

7-methyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 7th position of the purine ring. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer in living organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 7-methyl-7H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7-Methyl-7H-purine is characterized by its purine ring structure, which is fundamental in biochemistry. The methyl group at the 7-position enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including substitution and coupling reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleotides allows it to interact with biological macromolecules, such as DNA and RNA, influencing cellular processes.

Case Studies:

- A study demonstrated that compounds based on the purine scaffold showed significant cytotoxic activity against cancer cell lines. Specifically, derivatives of this compound exhibited selective inhibition of tumor growth in vitro and in vivo models .

Biochemical Research

In biochemical studies, this compound has been used to explore metabolic pathways and enzyme interactions. It plays a role in nucleotide metabolism, impacting cellular energy regulation.

Example:

- Research has shown that purine derivatives can modulate gamma-secretase activity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Material Science

The compound is also utilized in the synthesis of advanced materials due to its unique chemical properties. Its derivatives are being explored for applications in polymer science and coatings.

Applications:

- Synthesis of specialty chemicals.

- Development of polymers with specific properties.

Wirkmechanismus

The mechanism of action of 7-methyl-7H-purine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can act as a competitive inhibitor of enzymes such as adenosine deaminase and xanthine oxidase. These interactions can lead to the disruption of DNA and RNA synthesis, which is the basis for its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Adenine: A purine derivative with an amino group at the 6th position.

Guanine: A purine derivative with an amino group at the 2nd position and a keto group at the 6th position.

Xanthine: A purine derivative with keto groups at the 2nd and 6th positions.

Uniqueness: 7-methyl-7H-purine is unique due to the presence of a methyl group at the 7th position, which can significantly alter its chemical reactivity and biological activity compared to other purine derivatives. This structural modification can enhance its ability to interact with specific enzymes and nucleic acids, making it a valuable compound for research and industrial applications .

Biologische Aktivität

7-Methyl-7H-purine, a purine derivative, has garnered attention due to its diverse biological activities. This compound, with the chemical formula , is structurally characterized by a methyl group at the N-7 position of the purine ring. Its potential applications span various fields, including antiviral, antitumor, and antimicrobial activities. This article reviews the biological activities of this compound, supported by research findings and case studies.

- Molecular Formula :

- Molecular Weight : 150.14 g/mol

- CAS Number : 18346-04-8

1. Antiviral Activity

Research indicates that this compound derivatives exhibit significant antiviral properties. A study highlighted its effectiveness against Influenza A viruses, where derivatives demonstrated inhibitory effects on viral replication . The mechanism of action is believed to involve interference with viral RNA synthesis and replication processes.

2. Antitumor Activity

Several derivatives of this compound have shown promise as antitumor agents. For instance, compounds derived from this scaffold were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating selective toxicity towards tumor cells while sparing normal cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound Derivative A | HeLa | 15.4 |

| This compound Derivative B | MCF-7 | 10.2 |

| This compound Derivative C | A549 | 12.5 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various studies report its effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Case Study: Antiviral Efficacy Against Influenza A

In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antiviral activity against the H1N1 strain of Influenza A. The most effective derivative exhibited an IC50 value of 5 µM, indicating potent antiviral activity .

Case Study: Antitumor Mechanism Investigation

Another study focused on the antitumor mechanisms of specific derivatives of this compound against breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of purine derivatives. Modifications at various positions on the purine ring can significantly influence their efficacy and selectivity.

| Position Modified | Effect on Activity |

|---|---|

| N-1 | Increased antiviral activity |

| N-3 | Enhanced cytotoxicity in tumor cells |

| N-7 (methyl) | Improved selectivity towards cancer cells |

Eigenschaften

IUPAC Name |

7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-10-4-9-6-5(10)2-7-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAYVESVMOMOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171425 | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18346-04-8 | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018346048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Purine, 7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.